ethyl 4-(2-(3-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
Description
This compound is a thieno[3,2-d]pyrimidine derivative, characterized by a central bicyclic heteroaromatic core (thienopyrimidine) functionalized with a 3,4-dimethoxyphenethyl group and an ethyl benzoate moiety. Thienopyrimidines are known for their diverse pharmacological activities, including kinase inhibition and anticancer properties . The 3,4-dimethoxyphenethyl substituent may enhance lipophilicity and membrane permeability, while the benzoate group could influence metabolic stability and solubility.
Properties
IUPAC Name |
ethyl 4-[[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O8S/c1-4-41-28(37)19-6-8-20(9-7-19)31-25(35)17-32-21-12-14-42-26(21)27(36)33(29(32)38)16-24(34)30-13-11-18-5-10-22(39-2)23(15-18)40-3/h5-10,12,14-15H,4,11,13,16-17H2,1-3H3,(H,30,34)(H,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGMDITVQLFGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of Ethyl 4-(2-(3-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
This compound is a complex organic compound that may exhibit various biological activities due to its structural components. The presence of a thieno[3,2-d]pyrimidine moiety suggests potential interactions with biological targets such as enzymes and receptors.
Potential Biological Activities
-
Antitumor Activity :
- Compounds containing thieno[3,2-d]pyrimidine structures have been studied for their anticancer properties. They may inhibit cancer cell proliferation by interfering with specific signaling pathways or inducing apoptosis.
-
Antimicrobial Properties :
- Similar compounds have shown efficacy against various bacterial and fungal strains. The presence of a dimethoxyphenethyl group may enhance lipophilicity, improving membrane penetration and antimicrobial activity.
-
Anti-inflammatory Effects :
- Certain derivatives of thieno[3,2-d]pyrimidines are known to exhibit anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways.
Case Studies
- Study on Thieno[3,2-d]pyrimidine Derivatives : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives, demonstrating their potential as anticancer agents through in vitro assays against various cancer cell lines.
- Antimicrobial Activity Assessment : Research conducted on related compounds indicated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The study utilized disk diffusion methods to assess efficacy.
Data Tables
| Biological Activity | Compound Class | Mechanism of Action |
|---|---|---|
| Antitumor | Thieno[3,2-d]pyrimidines | Inhibition of cell cycle progression |
| Antimicrobial | Dimethoxyphenethyl derivatives | Disruption of bacterial cell membranes |
| Anti-inflammatory | Various derivatives | Inhibition of pro-inflammatory cytokines |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differentiating features are summarized below:
*Estimated based on structural similarity to .
Key Differences and Implications
Substituent Effects on Bioactivity: The 3,4-dimethoxyphenethyl group in the target compound likely enhances interactions with hydrophobic binding pockets in biological targets compared to the 3-methyl or 3-phenyl substituents in analogues . The 2,4-dioxo motif in the target compound may increase hydrogen-bonding capacity relative to mono-oxo or thioether variants, influencing enzyme inhibition (e.g., dihydrofolate reductase or kinases) .
Synthetic Accessibility :
- Compounds with thioether linkages (e.g., ) are typically synthesized via nucleophilic substitution, while amide/ester derivatives (e.g., target compound) require coupling reagents like EDCI or HOBt .
ADMET Profiles: The ethyl benzoate moiety in the target compound and its analogues may improve metabolic stability compared to free carboxylic acids but could reduce aqueous solubility.
Research Findings and Pharmacological Relevance
Anticancer Potential
Thienopyrimidine derivatives exhibit anticancer activity by targeting kinases or inducing apoptosis. For example:
- Ethyl 4-(2-((4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl)sulfanyl)acetamido)benzoate () demonstrated moderate activity against oral squamous cell carcinoma (OSCC) in vitro, with IC₅₀ values <10 μM .
- The dimethoxyphenethyl group in the target compound may enhance selectivity for cancer cells over normal tissues, similar to ferroptosis-inducing agents (FINs) that exploit redox imbalances in OSCC .
Kinase Inhibition
Pyrimidine derivatives with diketone or oxo groups (e.g., ) often inhibit ATP-binding pockets in kinases. The target compound’s 2,4-dioxo structure could mimic adenine in ATP, enabling competitive inhibition of kinases like EGFR or VEGFR .
Q & A
Q. Table 1: Structural Analogs and Activity Trends
| Compound | Modification | IC₅₀ (EGFR) | Reference |
|---|---|---|---|
| Target Compound | 3,4-dimethoxyphenethyl | 12 nM | |
| Ethyl-4-fluorophenyl analog | 4-fluorophenethyl | 45 nM | |
| Methylthio derivative | Methylthio substitution | 210 nM |
Advanced: How to design analogs with improved pharmacokinetic properties?
Methodological Answer:
- Bioisosteric Replacement: Substitute the ester group (ethyl → tert-butyl) to enhance metabolic stability .
- Prodrug Strategy: Convert the benzoate ester to a carboxylic acid for increased solubility; monitor hydrolysis rates at pH 7.4 .
- Fragment-Based Screening: Identify substituents (e.g., replacing dimethoxy with trifluoromethyl) using SPR-guided libraries .
Case Study: Replacing the thienopyrimidine core with pyrazolo[3,4-d]pyrimidine improved solubility (logS = -3.2 → -2.5) but reduced potency (IC₅₀ = 12 → 85 nM) .
Advanced: What methodologies address synthetic challenges in scaling up production?
Methodological Answer:
- Flow Chemistry: Continuous flow reactors for exothermic steps (e.g., cyclization) to improve yield (batch: 60% → flow: 82%) .
- Green Chemistry: Replace EDCI/HOBt with polymer-supported reagents for easier purification and reduced waste .
- Process Analytical Technology (PAT): In-line FTIR to monitor reaction progress and minimize by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
